molecular formula C8H10N2O2 B14697181 N-Hydroxy-N-(4-methylphenyl)urea CAS No. 33108-69-9

N-Hydroxy-N-(4-methylphenyl)urea

Cat. No.: B14697181
CAS No.: 33108-69-9
M. Wt: 166.18 g/mol
InChI Key: CQRLSPHZAITAOI-UHFFFAOYSA-N
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Description

N-Hydroxy-N-(4-methylphenyl)urea is a urea derivative characterized by a hydroxy (-OH) group attached to one nitrogen atom and a 4-methylphenyl (p-tolyl) group attached to the adjacent nitrogen. Its molecular structure (C₈H₁₀N₂O₂) features a urea backbone (NH–CO–NH) with substituents that influence its physicochemical and biological properties.

Properties

CAS No.

33108-69-9

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-hydroxy-1-(4-methylphenyl)urea

InChI

InChI=1S/C8H10N2O2/c1-6-2-4-7(5-3-6)10(12)8(9)11/h2-5,12H,1H3,(H2,9,11)

InChI Key

CQRLSPHZAITAOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)N)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-(4-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted urea derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which N-Hydroxy-N-(4-methylphenyl)urea exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The 4-methylphenyl group can interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound -NHOH, -NH(4-methylphenyl) 178.18 Enhanced H-bonding, potential metabolic activity
N-Mesityl-N'-(4-methylphenyl)urea -NH(mesityl), -NH(4-methylphenyl) 297.38 Enzyme inhibition, anticancer studies
1-(2-Hydroxy-4-nitrophenyl)-3-(4-methylsulfonylphenyl)urea -NH(2-hydroxy-4-nitrophenyl), -NH(4-methylsulfonylphenyl) 365.33 Industrial use, high stability
N,N′-Bis[2-(4-methylphenyl)ethyl]urea Ethyl-4-methylphenyl groups 319.18 NMR-documented H-bonding patterns
N-(4-Chlorostyryl)-N'-(4-methoxyphenyl)urea Styryl-chloro, methoxyphenyl 328.78 Photophysical applications

Key Observations :

  • Hydroxy vs.
  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methylphenyl group (electron-donating) contrasts with nitro () or sulfonyl () substituents, which are electron-withdrawing. This difference impacts reactivity; electron-donating groups stabilize intermediates in nucleophilic reactions, while electron-withdrawing groups enhance electrophilic character .

Spectroscopic and Physical Properties

  • NMR Data : N,N′-Bis[2-(4-methylphenyl)ethyl]urea () shows aromatic protons at 7.10–7.70 ppm and methyl groups at 2.31 ppm . The hydroxy group in this compound would likely produce a broad peak near 5–6 ppm (OH) and deshielded NH signals .
  • Thermal Stability : Methanesulfonyl-substituted ureas () exhibit high thermal stability (>200°C), while hydroxy groups may reduce decomposition temperatures due to hydrogen-bonding networks .

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